2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a unique combination of triazole and pyrimidine rings
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases such as breast cancer .
Mode of Action
1,2,4-triazole derivatives are known to formhydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been well exploited for the generation of many bio-active molecules as well as pharmaceuticals . They often play an important role in biochemical processes .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement ofpharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an alkyne and an azide, often referred to as a "click reaction".
Cyclopenta[d]pyrimidine Synthesis: The cyclopenta[d]pyrimidine core can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and supramolecular structures.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar chemical properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core, such as cytosine and thymine, are structurally related.
Uniqueness
2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the combination of triazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
2-(4,5-dibutyltriazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5/c1-4-6-10-16-17(12-7-5-2)23(22-21-16)18-19-13(3)14-9-8-11-15(14)20-18/h4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOKTZASBGOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=NC(=C3CCCC3=N2)C)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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